molecular formula C8H13Cl2N3O B13615116 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride

2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride

Katalognummer: B13615116
Molekulargewicht: 238.11 g/mol
InChI-Schlüssel: DFTSZLWEKTYHNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride is a chemical compound with a molecular formula of C8H11N3O It is a derivative of acetamide and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride typically involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or optical activity.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-aminopyridine: A precursor in the synthesis of 2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride.

    N-(pyridin-4-yl)pyridin-4-amine:

    (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another compound with a pyridine ring and similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H13Cl2N3O

Molekulargewicht

238.11 g/mol

IUPAC-Name

2-amino-N-(pyridin-4-ylmethyl)acetamide;dihydrochloride

InChI

InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;;/h1-4H,5-6,9H2,(H,11,12);2*1H

InChI-Schlüssel

DFTSZLWEKTYHNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1CNC(=O)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.